molecular formula C12H14O2 B14078479 3-(Cyclopropylmethoxy)-4-methylbenzaldehyde

3-(Cyclopropylmethoxy)-4-methylbenzaldehyde

Cat. No.: B14078479
M. Wt: 190.24 g/mol
InChI Key: SYYNQWNWZXYWSX-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-4-methylbenzaldehyde is an organic compound with the molecular formula C11H12O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclopropylmethoxy group at the 3-position and a methyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-4-methylbenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 3-hydroxy-4-methylbenzaldehyde.

    Alkylation: The hydroxyl group is alkylated using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. This step introduces the cyclopropylmethoxy group.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce costs. This may involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and improve efficiency.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Automated Purification Systems: To streamline the purification process and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-4-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(Cyclopropylmethoxy)-4-methylbenzoic acid.

    Reduction: 3-(Cyclopropylmethoxy)-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(Cyclopropylmethoxy)-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-4-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Similar structure but with a difluoromethoxy group instead of a methyl group.

    Roflumilast: A phosphodiesterase-4 inhibitor with a similar cyclopropylmethoxy group.

Uniqueness

3-(Cyclopropylmethoxy)-4-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its cyclopropylmethoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-4-methylbenzaldehyde

InChI

InChI=1S/C12H14O2/c1-9-2-3-11(7-13)6-12(9)14-8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3

InChI Key

SYYNQWNWZXYWSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=O)OCC2CC2

Origin of Product

United States

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